1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride
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Overview
Description
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, an acetamide group, and a dibenzo(a,d)cycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride typically involves multiple steps. The starting materials often include piperazine, acetamide, and dibenzo(a,d)cycloheptene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may also require specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine
- 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-α-[(5-quinolinyloxy)methyl]-
These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Properties
CAS No. |
117125-50-5 |
---|---|
Molecular Formula |
C23H31Cl2N3O |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O.2ClH/c1-25-12-14-26(15-13-25)17-23(27)24-16-22-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)22;;/h2-9,22H,10-17H2,1H3,(H,24,27);2*1H |
InChI Key |
VTICFKOBXWACHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NCC2C3=CC=CC=C3CCC4=CC=CC=C24.Cl.Cl |
Origin of Product |
United States |
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